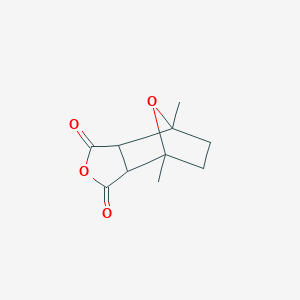
4,7-Epoxyisobenzofuran-1,3-dione, hexahydro-4,7-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Epoxyisobenzofuran-1,3-dione, hexahydro-4,7-dimethyl- typically involves the reaction of maleic anhydride with furan derivatives under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the epoxy ring .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the purification of the product through crystallization or distillation techniques .
Análisis De Reacciones Químicas
Types of Reactions
4,7-Epoxyisobenzofuran-1,3-dione, hexahydro-4,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: Substitution reactions can occur at the epoxy ring or other reactive sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
Aplicaciones Científicas De Investigación
4,7-Epoxyisobenzofuran-1,3-dione, hexahydro-4,7-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Acts as an inhibitor of protein phosphatase 2A, making it useful in studying cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer properties.
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of protein phosphatase 2A. This inhibition disrupts various cellular processes, including cell division and signaling pathways. The molecular targets include specific proteins involved in these pathways, leading to altered cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
Hexahydro-4,7-epoxyisobenzofuran-1,3-dione: A similar compound with slight structural differences.
Hexahydro-4-methyl-4,7-epoxyisobenzofuran-1,3-dione: Another derivative with a methyl group attached.
Uniqueness
4,7-Epoxyisobenzofuran-1,3-dione, hexahydro-4,7-dimethyl- stands out due to its specific inhibitory action on protein phosphatase 2A, which is not commonly observed in other similar compounds. This unique property makes it valuable in both research and potential therapeutic applications .
Propiedades
Número CAS |
111957-97-2 |
|---|---|
Fórmula molecular |
C10H12O4 |
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
1,7-dimethyl-4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione |
InChI |
InChI=1S/C10H12O4/c1-9-3-4-10(2,14-9)6-5(9)7(11)13-8(6)12/h5-6H,3-4H2,1-2H3 |
Clave InChI |
REXARJRMGFUATC-UHFFFAOYSA-N |
SMILES canónico |
CC12CCC(O1)(C3C2C(=O)OC3=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















